(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid can be achieved through several synthetic routes One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product For example, the synthesis may start with a chiral epoxide, which undergoes ring-opening with an amine to introduce the amino group
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the process.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted tetrafluorophenyl derivatives.
Scientific Research Applications
(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amino and hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
(2R,3S)-2,3-Dihydroxybutanoic acid: Shares a similar backbone but lacks the tetrafluorophenyl group.
2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid: A non-chiral version of the compound.
Uniqueness: The presence of the tetrafluorophenyl group in (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities.
Properties
Molecular Formula |
C9H7F4NO3 |
---|---|
Molecular Weight |
253.15 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c10-3-1-2(4(11)6(13)5(3)12)8(15)7(14)9(16)17/h1,7-8,15H,14H2,(H,16,17)/t7-,8+/m1/s1 |
InChI Key |
LJWMHFIUFJGWQO-SFYZADRCSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)F)F)F)[C@@H]([C@H](C(=O)O)N)O |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.